![molecular formula C17H16ClNO B3038874 [1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol CAS No. 92407-99-3](/img/structure/B3038874.png)
[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol
説明
1-(2-Chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol, also known as CBMI, is an indole-based molecule that has been extensively studied for its potential biological activities, including anti-inflammatory, anti-oxidant, anti-cancer, and anti-bacterial properties. It has been used in a variety of laboratory experiments, and is of particular interest due to its unique structure and potential therapeutic applications.
科学的研究の応用
[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol has been studied extensively for its potential biological activities, including anti-inflammatory, anti-oxidant, anti-cancer, and anti-bacterial properties. It has been used in a variety of laboratory experiments, including cell-based assays, animal models, and in vitro studies. In cell-based assays, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to reduce the expression of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In animal models, this compound has been shown to reduce inflammation and oxidative stress in a variety of tissues. In vitro studies have demonstrated that this compound can inhibit the growth of a variety of cancer cell lines, including human colon, breast, and lung cancer cells.
作用機序
The exact mechanism of action of [1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol is not yet fully understood, but it is believed to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of pro-inflammatory mediators, such as TNF-α and IL-1β. It has been suggested that this compound may inhibit the activity of COX-2 by binding to its active site and preventing the formation of the enzyme-substrate complex.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to reduce inflammation and oxidative stress in a variety of tissues, including the liver, kidney, and heart. It has also been shown to inhibit the growth of a variety of cancer cell lines, including human colon, breast, and lung cancer cells. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to reduce the expression of the enzyme cyclooxygenase-2 (COX-2).
実験室実験の利点と制限
The main advantage of using [1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol in laboratory experiments is its availability and ease of synthesis. It can be synthesized using a variety of methods, including a palladium-catalyzed reaction of 2-chlorobenzyl bromide and indole. This reaction is carried out in the presence of a base, such as triethylamine, and proceeds in good yields. In addition, this compound has been demonstrated to have a variety of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes.
However, there are some limitations to using this compound in laboratory experiments. One of the main limitations is that the exact mechanism of action of this compound is not yet fully understood. In addition, the effects of this compound on different cell types and tissues are not yet fully understood, making it difficult to predict its effects in different contexts.
将来の方向性
Given the potential biological activities of [1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol, there are a number of future directions for research. One potential direction is to further investigate the mechanism of action of this compound, in order to gain a better understanding of its effects on different cell types and tissues. Another potential direction is to investigate the potential therapeutic applications of this compound, such as its potential use in the treatment of inflammation and cancer. Additionally, further research could be done to investigate the potential synergistic effects of this compound with other compounds, such as natural products or synthetic drugs. Finally, further research could be done to investigate the potential toxicity of this compound, in order to ensure its safe use in laboratory experiments and potential therapeutic applications.
特性
IUPAC Name |
[1-[(2-chlorophenyl)methyl]-2-methylindol-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-12-15(11-20)14-7-3-5-9-17(14)19(12)10-13-6-2-4-8-16(13)18/h2-9,20H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHLJGXIJPJMMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



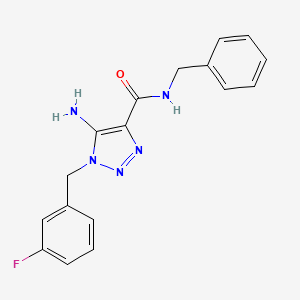
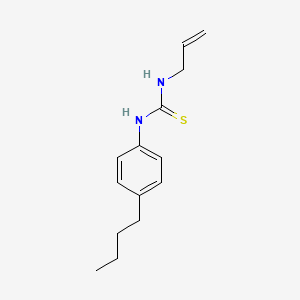
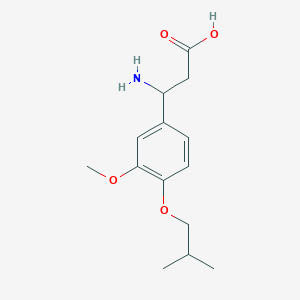
![[3-Chloro-2-(4-isobutyrylpiperazin-1-yl)phenyl]amine](/img/structure/B3038798.png)
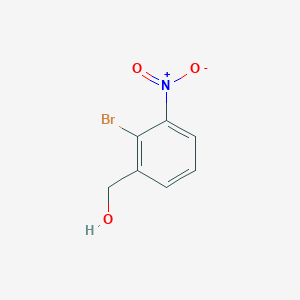
![7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-(3-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3038804.png)
![7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3038805.png)
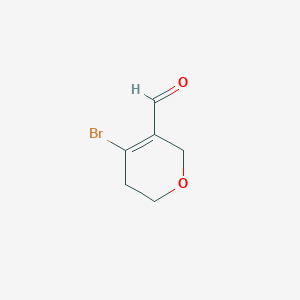


![[3-Chloro-2-(4-propionylpiperazin-1-yl)phenyl]amine](/img/structure/B3038810.png)
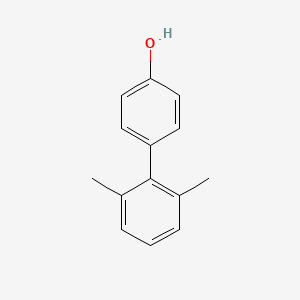
![(2E)-4-[methyl(phenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3038813.png)
